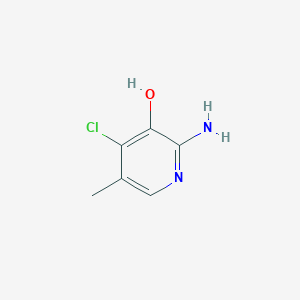
2-Amino-4-chloro-5-methylpyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-chloro-5-methylpyridin-3-ol is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an amino group at the second position, a chlorine atom at the fourth position, a methyl group at the fifth position, and a hydroxyl group at the third position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-5-methylpyridin-3-ol can be achieved through several methods. One common approach involves the chlorination of 2-Amino-5-methylpyridin-3-ol using reagents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) under controlled conditions . Another method includes the reduction of 2-Chloro-4-methyl-3-nitropyridine using catalysts like rhodium on carbon (Rh/C) or tin(IV) chloride (SnCl4) in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for commercial production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-chloro-5-methylpyridin-3-ol undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Rhodium on carbon, tin(IV) chloride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Pyridine N-oxides.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-chloro-5-methylpyridin-3-ol has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 2-Amino-4-chloro-5-methylpyridin-3-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The chlorine and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3-amino-4-methylpyridine: Similar structure but lacks the hydroxyl group at the third position.
2-Amino-5-chloropyridine: Lacks the methyl group at the fifth position.
4-Amino-5-methylpyridin-2-ol: Similar structure but the positions of the amino and hydroxyl groups are different.
Uniqueness
2-Amino-4-chloro-5-methylpyridin-3-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino and hydroxyl groups in the pyridine ring enhances its potential for forming hydrogen bonds, making it a valuable intermediate in medicinal chemistry .
Eigenschaften
CAS-Nummer |
1003710-69-7 |
|---|---|
Molekularformel |
C6H7ClN2O |
Molekulargewicht |
158.58 g/mol |
IUPAC-Name |
2-amino-4-chloro-5-methylpyridin-3-ol |
InChI |
InChI=1S/C6H7ClN2O/c1-3-2-9-6(8)5(10)4(3)7/h2,10H,1H3,(H2,8,9) |
InChI-Schlüssel |
UGGVOCSTKPTBTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C(=C1Cl)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol](/img/structure/B13878530.png)
![Ethyl 2-[4-acetylsulfanyl-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-3-ylidene]acetate](/img/structure/B13878531.png)
![2-[(2-Chloro-5-methylpyrimidin-4-yl)amino]benzamide](/img/structure/B13878537.png)


![3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid](/img/structure/B13878564.png)

![2-(4-Bromophenyl)furo[3,2-c]pyridine](/img/structure/B13878567.png)
![N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(pyrrolidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B13878572.png)



![N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13878594.png)
![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-2-methylbenzamide](/img/structure/B13878603.png)
